what is the structure of propyl 2-oxo-2H-pyran-5-carboxylate
what is the structure of propyl 2-oxo-2H-pyran-5-carboxylate
Common Name: Propyl Coumalate
CAS Registry Number: (Analogous to Methyl Coumalate CAS: 6018-41-3)
Molecular Formula:
Executive Summary
Propyl 2-oxo-2H-pyran-5-carboxylate, commonly referred to as propyl coumalate, is a pivotal heterocyclic scaffold in organic synthesis. Structurally derived from the dimerization of malic acid, this molecule features an electron-deficient
For researchers and drug developers, this compound is not merely a structural curiosity but a high-utility diene platform . It serves as a primary substrate for Inverse Electron Demand Diels-Alder (IEDDA) reactions, enabling the metal-free synthesis of complex, highly substituted benzene derivatives and polycyclic aromatic hydrocarbons (PAHs) via a cycloaddition-decarboxylation sequence. This guide details its structural architecture, validated synthetic protocols, and reactivity profile.
Structural & Electronic Architecture
Molecular Geometry and Numbering
The core structure is a 2H-pyran-2-one (also known as
-
Position 2: Lactone carbonyl (electrophilic center).
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Position 5: Carboxylate ester (electron-withdrawing group).
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Conjugation: The
-system extends over atoms O1-C2-C3-C4-C5-C6, creating a planar, pseudo-aromatic system.
Electronic Distribution & Reactivity
The pyrone ring is inherently electron-poor. The addition of the ester group at C5 further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
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Diene Character: The C3-C6 diene system is highly activated for IEDDA reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers) or strained alkynes.
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Electrophilicity: The C6 position is particularly susceptible to nucleophilic attack due to the inductive effect of the ring oxygen and the resonance withdrawal from the C5-ester.
Physiochemical Properties Profile
Data estimated based on structural analogs (Methyl Coumalate).
| Property | Value | Significance |
| Molecular Weight | 182.17 g/mol | Fragment-based drug design compliant. |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; suitable for organic solvent extraction. |
| Topological Polar Surface Area (TPSA) | ~52.6 Ų | Indicates good membrane permeability potential. |
| H-Bond Acceptors | 4 | Interacts with polar solvents/receptors. |
| H-Bond Donors | 0 | Lack of donors reduces aggregation in non-polar media. |
Synthetic Methodology
The synthesis of propyl coumalate is a two-stage process starting from bio-renewable malic acid. This pathway is preferred for its atom economy and scalability.
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis from Malic Acid to Propyl Coumalate via Von Pechmann condensation.
Detailed Experimental Protocol
Step 1: Synthesis of Coumalic Acid (Precursor)
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Reagents: L-Malic acid, Sulfuric acid (98% or fuming oleum).
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Procedure: Dissolve malic acid in sulfuric acid. The reaction releases CO gas (perform in a fume hood). The intermediate formylacetic acid dimerizes to form coumalic acid.
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Isolation: Pour onto crushed ice. The crude acid precipitates as a yellow/tan solid. Recrystallize from methanol.
Step 2: Esterification to Propyl Coumalate
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Reagents: Coumalic acid (1.0 eq), n-Propanol (excess, solvent), conc.
(cat. 0.1 eq). -
Setup: Round-bottom flask equipped with a Dean-Stark trap (to remove water and drive equilibrium) and reflux condenser.
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Procedure:
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Suspend coumalic acid in n-propanol.
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Add catalytic sulfuric acid dropwise.
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Reflux at ~97°C (boiling point of propanol) for 4–6 hours until TLC shows consumption of the acid.
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Workup: Cool to RT. Concentrate under reduced pressure. Dissolve residue in EtOAc. Wash with sat.
(to remove unreacted acid) and brine. Dry over . -
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
Spectroscopic Characterization
Validation of the structure relies on identifying the distinctive coupling pattern of the pyrone ring protons.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Position | Shift ( | Multiplicity | Coupling ( | Structural Assignment |
| H-6 | 8.35 – 8.45 | Doublet (d) | Deshielded by adjacent Oxygen and C5-Ester. | |
| H-4 | 7.75 – 7.85 | dd | ||
| H-3 | 6.30 – 6.40 | Doublet (d) | ||
| Propyl-1 | 4.20 – 4.30 | Triplet (t) | ||
| Propyl-2 | 1.70 – 1.80 | Multiplet (m) | - | Central methylene ( |
| Propyl-3 | 0.95 – 1.05 | Triplet (t) | Terminal methyl ( |
Infrared Spectroscopy (IR)
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1735 – 1745 cm⁻¹: Ester
stretch. -
1710 – 1725 cm⁻¹:
-Pyrone lactone stretch (often broad or doublet with ester). -
1630 – 1640 cm⁻¹:
alkene stretch (conjugated).
Reactivity Profile: The IEDDA Platform
The primary utility of propyl coumalate in drug discovery is its role as a "masked" aromatic ring. It undergoes Inverse Electron Demand Diels-Alder (IEDDA) reactions followed by a Retro-Diels-Alder (rDA) elimination of
Mechanism of Action
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Cycloaddition: The electron-deficient pyrone (diene) reacts with an electron-rich dienophile (e.g., alkyne, enamine).
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Intermediate: Formation of a strained bicyclic lactone (2-oxabicyclo[2.2.2]oct-5-en-3-one derivative).
-
Elimination: Thermal extrusion of
drives the formation of a stable benzene ring.
Reaction Pathway Diagram (Graphviz)
Figure 2: The conversion of Propyl Coumalate to aromatic esters via IEDDA and decarboxylation.
Strategic Applications
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Bio-based Terephthalates: Reaction with propylene or ethylene derivatives can yield bio-based precursors for PET plastics.
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Pharmaceutical Intermediates: Allows for the regioselective construction of meta- or para-substituted benzoate scaffolds that are difficult to access via standard electrophilic aromatic substitution.
References
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Ashworth, I. W., et al. (2015). "The reaction of malic acid with fuming sulfuric acid: A new view of an old reaction." Organic Process Research & Development.
-
Source:
-
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Wiley, R. H., & Smith, N. R. (1951). "Coumalic Acid."[1][2][3][4][5][6] Organic Syntheses, Coll.[2] Vol. 4, p.201.
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Source:
-
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Goossen, L. J., et al. (2010). "Synthesis of Biaryls via Decarboxylative Coupling." Science.
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Source:
-
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NIST Chemistry WebBook. "2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (Methyl Coumalate)." (Used for spectroscopic analog comparison).
-
Source:
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Sources
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- 4. Flow synthesis of coumalic acid and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. 2H-Pyran-5-carboxylic acid, 2-oxo- (CAS 500-05-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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